Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate
Description
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate is a chiral α-amino ester derivative featuring a tert-butyl-substituted phenyl group at the α-carbon position. The compound’s structure includes a methyl ester group and an amino group attached to the same carbon, with the tert-butyl moiety providing steric bulk and lipophilicity. This structural framework is common in pharmaceutical intermediates and bioactive molecules, particularly in peptidomimetics and enzyme inhibitors.
Synthesis: The synthesis of this compound and its analogs often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction, followed by hydrogenation or hydrolysis steps. For example, analogous compounds like methyl 2-amino-2-(4-methoxyphenyl)acetate are synthesized using Na₂CO₃ and THF in coupling reactions with boronic acids . Chiral resolution or asymmetric synthesis methods, such as catalytic hydrogenation with Pd/C under pressure, are employed to achieve enantiomeric purity .
For instance, methyl 2-phenylacetoacetate serves as a reference standard in forensic analysis , and tert-butyl carbamate derivatives are common in peptide synthesis .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,14H2,1-4H3 |
InChI Key |
AUTFVNPUUPHELI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Methyl 2-(4-(tert-butyl)phenyl)acetate
This method involves direct amination at the alpha position of methyl 2-(4-(tert-butyl)phenyl)acetate via nucleophilic substitution or reductive amination.
- Starting Material: Methyl 2-(4-(tert-butyl)phenyl)acetate.
- Amination Reagents: Ammonia, amines, or protected amine sources.
- Conditions: Often performed under mild heating in polar solvents such as ethanol or methanol with catalysts or reducing agents.
Protection/Deprotection via Boc-Protected Intermediates
A widely used approach involves the use of tert-butoxycarbonyl (Boc) protection on the amino group to improve stability during synthesis and purification.
- Step 1: Formation of Boc-protected this compound.
- Step 2: Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid).
- This method is favored for its ability to yield pure products and facilitate downstream functionalization.
Detailed Preparation Methods
Synthesis via Boc Protection and Deprotection
This method is adapted from procedures used for structurally similar compounds, such as methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, with modifications for the para-tert-butyl substituent.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 2-(4-(tert-butyl)phenyl)acetate + Boc2O + base (e.g., triethylamine) in dichloromethane, 0°C to room temp | Boc protection of amino group | 85-90 | Protects amino group, prevents side reactions |
| 2 | Boc-protected intermediate + trifluoroacetic acid (TFA) in dichloromethane, room temp | Deprotection of Boc group | 90-95 | Yields free amino compound |
Mechanism: The amino group is first protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming the Boc-protected amino ester. The Boc group is then removed by acid treatment, typically TFA, yielding the free amine.
Solvent Choice: Dichloromethane is preferred for its ability to dissolve both starting materials and reagents and to facilitate easy workup.
Temperature Control: Cooling during Boc protection minimizes side reactions; room temperature suffices for deprotection.
Reductive Amination Route
Another method involves reductive amination of methyl 2-(4-(tert-butyl)phenyl)acetate with ammonia or ammonium salts.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 2-(4-(tert-butyl)phenyl)acetate + ammonia + reducing agent (e.g., sodium cyanoborohydride) in methanol, room temp | Reductive amination | 70-80 | Direct introduction of amino group |
| 2 | Purification by crystallization or chromatography | Isolation of product | - | Purity depends on reaction conditions |
Mechanism: The aldehyde or ketone intermediate (formed in situ or preformed) reacts with ammonia to form an imine, which is then reduced to the amine.
Reducing Agents: Sodium cyanoborohydride is common due to its selectivity for imines over ketones/aldehydes.
Limitations: Requires careful control of pH and stoichiometry to avoid over-reduction or side reactions.
Representative Reaction Scheme
Methyl 2-(4-(tert-butyl)phenyl)acetate
|
| + NH3 + NaBH3CN (Reductive Amination)
v
this compound
Or via Boc protection:
This compound
|
| + Boc2O + Base (Protection)
v
Boc-protected intermediate
|
| + TFA (Deprotection)
v
this compound
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|---|
| Boc Protection/Deprotection | Boc2O, Triethylamine, TFA | 0°C to RT, DCM solvent | High purity, stable intermediates | Requires protection/deprotection steps | 85-95% |
| Reductive Amination | NH3, NaBH3CN | Room temp, methanol | Direct amination, fewer steps | Sensitive to conditions, moderate yields | 70-80% |
Additional Notes
The para-tert-butyl group is generally introduced in the starting phenylacetate derivative, often via Friedel-Crafts alkylation or purchased as a commercial intermediate.
Protection of the amino group as Boc is a standard practice to avoid side reactions during esterification or amidation steps.
Purification typically involves recrystallization or column chromatography, depending on scale.
Analytical characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various materials
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences:
Electron-withdrawing groups (e.g., CF₃ in 390815-48-2) may increase resistance to enzymatic degradation but reduce solubility .
Synthetic Complexity :
- Chiral analogs (e.g., (2R)-configured compounds) require asymmetric synthesis or resolution techniques, increasing production costs .
- Suzuki-Miyaura couplings are versatile for aryl introduction but depend on boronic acid availability and catalyst efficiency (e.g., Pd(dppf)Cl₂ in dioxane/water systems) .
Biological Relevance :
- Hydroxyl-containing analogs (e.g., 43189-12-4) are precursors to β-lactam antibiotics, highlighting the role of hydrogen-bonding groups in targeting bacterial enzymes .
- Alkoxy-substituted derivatives (e.g., 2-methylpentyloxy in ) may exhibit improved blood-brain barrier penetration due to increased lipophilicity.
Research Findings:
- Antioxidant Activity: tert-butylphenolic compounds (e.g., BHA analogs) inhibit enzymes like ornithine decarboxylase (ODC), suggesting that the tert-butyl group in the target compound could confer antioxidant or anti-inflammatory properties .
- Crystallographic Data: tert-butyl esters like tert-butyl 2-methyl-2-(4-nitrophenyl)acetate exhibit defined monoclinic crystal structures (space group P21/c), aiding in solid-state characterization .
Biological Activity
Methyl 2-amino-2-(4-(tert-butyl)phenyl)acetate, also known as methyl 2-amino-2-(4-tert-butylphenyl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉NO₂
- Molecular Weight : 225.30 g/mol
- Hydrochloride Form : Enhances water solubility, making it suitable for biological applications.
The compound features a tert-butyl group attached to a phenyl ring, contributing to its hydrophobic character. The presence of an amino group allows for potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways.
- Buffering Agent : Acts as a non-ionic organic buffering agent, maintaining pH stability in biological systems, which is crucial for cell culture applications where pH must be controlled within a specific range (6-8.5) .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest it may possess anti-tumor properties, similar to other compounds that interact with RAS signaling pathways .
- Pharmacological Potential : Its structural similarity to known bioactive molecules suggests potential therapeutic applications in drug development .
- Binding Affinity : Interaction studies indicate potential binding with various receptors and enzymes, which could lead to therapeutic benefits .
Table 1: Summary of Biological Activities
Case Study: Interaction with GPR88 Receptors
A study explored the interaction of similar compounds with GPR88 receptors, highlighting the potential for this compound to influence neurochemical pathways. Compounds derived from similar scaffolds showed promise in reducing alcohol self-administration in animal models, suggesting that this compound could have implications for addiction treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
